molecular formula C30H48NNiS4 B100974 Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate CAS No. 15492-42-9

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate

Cat. No.: B100974
CAS No.: 15492-42-9
M. Wt: 609.7 g/mol
InChI Key: OGDOOYYRRAJVOI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is a coordination compound with the empirical formula C30H48NNiS4. It is known for its unique structural properties and applications in various fields of scientific research, particularly in chemistry and materials science.

Mechanism of Action

Target of Action

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is primarily used as a dye in biological research . .

Mode of Action

It is known that the compound has light absorption properties in the near-infrared area , which could be related to its mode of action.

Result of Action

It is known that the compound is used as a dye in biological research , suggesting that it may interact with biological molecules and cells in a way that allows for visualization or detection.

Action Environment

It is known that the compound has light absorption properties in the near-infrared area , suggesting that light conditions could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate typically involves the reaction of nickel salts with 4-methyl-1,2-benzenedithiol in the presence of tetrabutylammonium bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nickel complexes.

    Reduction: It can be reduced to yield nickel metal and other by-products.

    Substitution: Ligand exchange reactions can occur, where the 4-methyl-1,2-benzenedithiolato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often use various thiol or phosphine ligands under inert atmosphere conditions.

Major Products Formed

    Oxidation: Nickel oxide complexes.

    Reduction: Nickel metal and sulfur-containing by-products.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Materials Science: Employed in the development of conductive materials and sensors.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bis(1,2-benzenedithiolato)nickelate
  • Tetrabutylammonium bis(4-chloro-1,2-benzenedithiolato)nickelate
  • Tetrabutylammonium bis(4-nitro-1,2-benzenedithiolato)nickelate

Uniqueness

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is unique due to the presence of the 4-methyl group, which influences its electronic properties and reactivity. This modification can enhance its catalytic efficiency and stability compared to other similar compounds.

Properties

IUPAC Name

4-methylbenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDOOYYRRAJVOI-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48NNiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401047930
Record name Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15492-42-9
Record name Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.